4-Methyl-N,N'-m-phenylenediformamide

Beschreibung

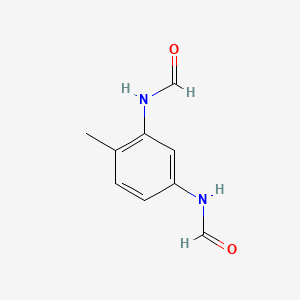

4-Methyl-N,N'-m-phenylenediformamide is a hypothetical aromatic diamide compound featuring two formamide groups (-NHCHO) attached to a meta-substituted benzene ring with a methyl (-CH₃) substituent. These analogs share key functional groups and substituent effects, enabling a comparative analysis of physicochemical behavior, crystallography, and reactivity.

Eigenschaften

CAS-Nummer |

6262-23-3 |

|---|---|

Molekularformel |

C9H10N2O2 |

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

N-(3-formamido-4-methylphenyl)formamide |

InChI |

InChI=1S/C9H10N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13) |

InChI-Schlüssel |

YRNQKAIOPGZNHZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC=O)NC=O |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC=O)NC=O |

Andere CAS-Nummern |

6262-23-3 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methyl-N,N'-m-phenylenediformamide is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Condensation Reactions : It is used to synthesize complex organic molecules through condensation with aldehydes and ketones.

- Coupling Reactions : The compound can form stable linkages with other aromatic compounds, making it valuable in the production of dyes and pigments.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Condensation | Reacts with aldehydes to form imines | Various imine derivatives |

| Coupling | Forms azo compounds when coupled with diazonium salts | Azo dyes for textile applications |

Pharmaceutical Applications

Research has demonstrated the potential of this compound in the pharmaceutical industry:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Its structure allows for modifications that enhance therapeutic efficacy.

- Drug Delivery Systems : The compound's ability to form complexes with drugs enhances their solubility and bioavailability, making it a candidate for drug delivery formulations.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Materials Science

In materials science, this compound has been explored for its properties as a polymer additive:

- Polymer Modification : It is used to enhance the thermal stability and mechanical properties of polymers such as polyimides and polyurethanes. Its incorporation into polymer matrices improves performance in high-temperature applications.

Table 2: Properties of Modified Polymers

| Polymer Type | Modification Method | Enhanced Properties |

|---|---|---|

| Polyimide | Blend with this compound | Increased heat resistance |

| Polyurethane | Copolymerization with the compound | Improved mechanical strength |

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Formamide derivatives exhibit distinct structural features influenced by substituent electronic effects and steric factors:

Key Findings :

- The methyl group in N-(4-Methylphenyl)formamide induces moderate steric effects, allowing a dihedral angle of 32.35° between the amide group and the benzene ring. This facilitates intermolecular N–H⋯O hydrogen bonds, forming inversion dimers and extending into chains along the crystallographic a-axis .

- Chlorinated analogs (e.g., N-(4-Chlorophenyl)formamide ) exhibit similar hydrogen-bonding patterns but differ in phase stability due to stronger electron-withdrawing effects, which may alter thermal transition behaviors .

Reactivity Insights :

- Formamide groups are prone to hydrolysis under acidic or basic conditions. The methyl substituent in N-(4-Methylphenyl)formamide may enhance steric protection, slightly improving stability compared to unsubstituted analogs.

- Sulfonamide derivatives (e.g., 4-methyl-N,N-dipropylbenzenesulfonamide , ) exhibit distinct reactivity due to the sulfonyl group’s electron-withdrawing nature, favoring nucleophilic substitution over the electrophilic pathways typical of formamides .

Thermal and Dielectric Properties

- The methyl group’s electron-donating effect likely stabilizes the crystal lattice, reducing dielectric anisotropy compared to halogenated analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Vorbereitungsmethoden

Amidation Strategies for Aromatic Amines

Amidation of aromatic amines is a common approach for synthesizing substituted formamides. Key methods include:

- Direct formylation using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures).

- Catalytic amidation with reagents like 4-dimethylaminopyridine (DMAP), as demonstrated in the synthesis of 4-methyl-3-oxo-N-phenyl valeramide ().

- Solvent-free reactions using excess amine as both reactant and solvent, which simplifies purification ().

For 4-methyl-N,N'-m-phenylenediformamide, a plausible route involves reacting 4-methyl-m-phenylenediamine with formic acid under reflux with acetic anhydride as a dehydrating agent. This method aligns with Einhorn’s formylation procedure, though no direct examples are cited in the provided sources.

Key Reaction Parameters

Based on analogous syntheses (,):

| Parameter | Optimal Conditions |

|---|---|

| Molar Ratio | 1:2 (diamine to formylating agent) |

| Catalyst | DMAP (0.5–1 mol%) |

| Temperature | 80–120°C |

| Reaction Time | 2–6 hours |

| Purification | Vacuum distillation, recrystallization |

Challenges and Solutions

- Selectivity : Ensuring diformylation over monoformylation may require excess formylating agent.

- Byproduct Management : Unreacted starting materials can be removed via vacuum distillation, as seen in the recovery of aniline ().

- Yield Optimization : Catalytic systems (e.g., DMAP or triethylamine) improve efficiency, as demonstrated in the synthesis of 4-methyl-N-phenylbenzamide ().

Proposed Synthetic Route

- Step 1 : Dissolve 4-methyl-m-phenylenediamine in anhydrous dichloromethane.

- Step 2 : Add formic acid (2 equiv) and acetic anhydride (2.5 equiv) dropwise at 0°C.

- Step 3 : Reflux at 80°C for 4 hours with DMAP (0.5 mol%).

- Step 4 : Concentrate under reduced pressure, then purify via recrystallization (ethanol/water).

Expected Yield : >85% (based on analogous amidation yields in).

Analytical Validation

- NMR : Look for characteristic formyl proton signals at δ 8.1–8.3 ppm and methyl group resonance at δ 2.3–2.5 ppm ().

- HPLC : Purity >98% achievable with iterative recrystallization ().

Comparative Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Formylation | High yield, simple setup | Requires excess reagents |

| Catalytic Amidation | Mild conditions, recyclable catalysts | Longer reaction times |

| Solvent-Free Synthesis | Eco-friendly, cost-effective | Limited to low-melting substrates |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-N,N'-m-phenylenediformamide, and how can reaction efficiency be improved?

- Methodology : Utilize coupling reagents such as EDC/HOBt for amide bond formation, as demonstrated in bisamide derivative syntheses . Optimize reaction conditions (e.g., nitrogen atmosphere, solvent polarity) to enhance yields. Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is recommended for purification .

- Key Parameters : Monitor reaction progress via TLC and confirm purity with LC-MS (ESI) to detect intermediates or byproducts .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to verify methyl and aromatic proton environments, referencing chemical shifts in similar phenylenediamine derivatives .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring observed m/z matches theoretical values (e.g., ±1 Da tolerance) .

Q. What safety protocols are critical when handling this compound in the lab?

- Best Practices : Use polar aprotic solvents (e.g., DMF) under fume hoods due to potential volatility . Conduct thermal stability tests via DSC to assess decomposition risks. Always pair experimental work with computational toxicity predictions (e.g., using PubChem data analogs) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Strategy : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model dipole moments, charge distributions, and thermodynamic properties. Compare results with experimental NMR/IR data to validate or refine models .

- Case Study : For discrepancies in bond angles (e.g., aromatic ring vs. substituent planes), use X-ray crystallography (as in copper complex studies) to resolve structural ambiguities .

Q. What strategies enable the study of this compound’s interactions with biological targets?

- Experimental Design :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to enzymes or receptors, leveraging structural analogs like pyridinyl-piperidinyl compounds .

- In Vitro Assays : Test inhibition kinetics (e.g., IC) using fluorogenic substrates. Cross-validate with SPR to measure real-time binding kinetics .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

- Methodology : Compare reaction rates in aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Use Hammett plots to correlate substituent effects with catalytic efficiency .

- Data Interpretation : Solvent polarity indices (e.g., ET) can explain variations in reaction outcomes, such as unexpected byproducts in polar media .

Q. What advanced techniques elucidate the compound’s role in material science applications?

- Approach : Investigate self-assembly properties via AFM or TEM, inspired by sulfonamide-based supramolecular systems . For electronic applications, measure charge mobility using FET configurations and compare with computational bandgap predictions .

Contradiction Analysis & Reproducibility

Q. How to address inconsistencies in reported synthetic yields for this compound derivatives?

- Root Cause Analysis :

- Reagent Purity : Trace moisture in solvents or reagents (e.g., EDC degradation) can reduce yields. Use Karl Fischer titration to verify anhydrous conditions .

- Scale Effects : Pilot small-scale reactions (1–10 mmol) before scaling up. Document deviations in mixing efficiency or temperature gradients .

Q. What frameworks ensure rigor in qualitative studies of the compound’s mechanistic pathways?

- Theoretical Grounding : Apply grounded theory principles to iteratively code experimental observations (e.g., unexpected intermediates) and refine reaction mechanisms .

- Triangulation : Cross-reference kinetic data (e.g., Arrhenius plots), isotopic labeling studies, and computational trajectory analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.